Averantin
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOPPKSQRZUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973614 | |
| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5803-62-3 | |
| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strain Selection and Maintenance
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Strain ver-mu-39 : A nitrosoguanidine-induced mutant of A. parasiticus ATCC 36537, which accumulates this compound instead of progressing to versicolorin A.
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Wild-type strains : A. parasiticus SU-1 (NRRL-5862) produces trace amounts of this compound under standard conditions but is less efficient than blocked mutants.
Liquid Culture Media
This compound production is optimized in a defined medium containing (per liter):
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Sucrose: 30 g
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Ammonium sulfate: 5 g
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Potassium phosphate buffer (pH 6.0): 1.5 g
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Magnesium sulfate: 0.5 g
Cultures are incubated at 25–28°C with agitation (150 rpm) for 5–7 days. Mycelia are harvested via filtration, washed with distilled water, and stored at -20°C until extraction.
Extraction and Purification of this compound
Solvent Extraction
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Acetone extraction : Wet mycelia are homogenized in acetone (1:5 w/v) for 24 hours. The acetone phase
Chemical Reactions Analysis
Types of Reactions: Averantin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkylating agents and specific catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that averantin exhibits significant cytotoxic effects against cancer cell lines. Specifically, 1′-O-methyl-averantin , a derivative of this compound, has been shown to inhibit the growth of colorectal cancer (CRC) stem cells. The extract containing this compound suppressed spheroid formation in CRC cell lines such as CSC221, DLD1, and HCT116, indicating a potential mechanism for inhibiting cancer stemness .
Biosynthetic Pathway to Aflatoxin B1
This compound is recognized as a precursor in the biosynthetic pathway leading to aflatoxin B1 production. Radiotracer studies have indicated that approximately 15.3% of labeled this compound is incorporated into aflatoxin B1 when produced by Aspergillus parasiticus . This positions this compound between norsolorinic acid and averufin in the aflatoxin biosynthetic pathway:
| Compound | Role in Pathway |
|---|---|
| Norsolorinic Acid | Precursor to this compound |
| This compound | Precursor to Averufin |
| Averufin | Precursor to Aflatoxin B1 |
This pathway highlights the importance of this compound not only as a compound of interest but also as a critical component in the synthesis of potent mycotoxins.
Secondary Metabolite Production
This compound's role extends beyond its anticancer properties and its function as a precursor in toxin production. It is part of a broader category of secondary metabolites produced by fungi, which have significant implications for drug discovery and development . The exploration of secondary metabolites from fungal sources has led to the identification of various compounds with medicinal properties.
Potential Applications
- Antimicrobial Activity : Compounds derived from this compound and related metabolites have shown promising antimicrobial properties against various pathogens.
- Antioxidant Properties : Research indicates that some derivatives may possess antioxidant capabilities, making them candidates for further investigation in health-related applications .
Case Studies and Research Findings
Several studies have focused on the applications of this compound and its derivatives:
- Study on Cancer Cell Lines : A study published in Scientific Reports demonstrated that 1′-O-methyl-averantin effectively inhibited spheroid formation in CRC cell lines, showcasing its potential as an anti-cancer agent .
- Biosynthesis Research : Research illustrating the incorporation of this compound into aflatoxin B1 has provided insights into fungal metabolism and the potential for biotechnological applications in controlling aflatoxin production .
Mechanism of Action
The mechanism of action of 1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in the biosynthesis of aflatoxins, such as cytochrome P450 monooxygenases.
Pathways Involved: It participates in the metabolic pathways that lead to the production of aflatoxins, influencing the expression and activity of key enzymes.
Comparison with Similar Compounds
10-O-Methylthis compound (27)
- Structure : Methylation of the 10-hydroxyl group of this compound.
- Bioactivity: Weak antitumor activity against K562 bone marrow cancer cells (100.0 mg mL⁻¹) . Moderate cytotoxicity against SF-268 (glioblastoma), MCF-7 (breast adenocarcinoma), and NCI–H460 (lung carcinoma) cell lines (IC₅₀: 33.59–44.22 µM) . Potent antioxidant activity compared to Trolox .
1′-O-Methylthis compound (147)
6,8-Di-O-Methylthis compound (83)
Averythrin (28)
7-Chlorothis compound (67)
- Structure: Chlorination at position 7 of the anthraquinone core.
- Bioactivity :
Bioactivity Comparison Table
Structural-Activity Relationships (SAR)
Hydroxylation : The 1,3,6,8-hydroxyl groups are critical for antioxidant activity. Methylation (e.g., 10-O-methylthis compound) retains cytotoxicity but reduces antifungal potency .
Side-Chain Modifications : Methylation at the 1′-position (1′-O-methylthis compound) enhances specificity against cancer stem cells but reduces broad-spectrum activity .
Halogenation : Chlorination (e.g., 7-chlorothis compound) may enhance cytotoxicity, though detailed mechanisms remain unclear .
Dimerization : Averythrin’s dimeric structure correlates with reduced antioxidant activity but retained cytotoxicity .
Key Research Findings
- Biosynthetic Role : this compound is converted to 5′-hydroxythis compound by AflG (cytochrome P450) in A. parasiticus, a critical step in aflatoxin biosynthesis .
- Antimicrobial Activity : Methylated derivatives (e.g., 6,8-di-O-methylthis compound) show reduced efficacy against Gram-positive bacteria compared to parent compounds .
- Ecological Impact : Structural analogs like averythrin and 1′-O-methylthis compound are prevalent in marine fungi, suggesting adaptive roles in hostile environments .
Biological Activity
Averantin is a compound of significant interest due to its biological activities and potential applications in medicine. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological pathways, and implications for health and disease.
Overview of this compound
This compound is a mycotoxin produced by certain fungi, particularly Aspergillus parasiticus. It has been identified as a precursor in the biosynthesis of aflatoxin B1, a potent carcinogen. The compound's structure and its derivatives have been studied for their pharmacological properties, particularly in cancer research.
SHH Signaling Pathway Inhibition
Recent studies have demonstrated that this compound and its derivative, 1′-O-methyl-averantin, exhibit significant inhibitory effects on the Sonic Hedgehog (SHH) signaling pathway. This pathway is crucial in regulating cell growth and differentiation. The following findings highlight this activity:
- Downregulation of Gli Proteins : Treatment with 1′-O-methyl-averantin resulted in the downregulation of Gli1, Gli2, SMO (Smoothened), and Bmi-1 protein levels in CSC221 cells, indicating its potential as a therapeutic agent in targeting cancer stemness markers .
- Luciferase Activity Suppression : In experiments using NIH3T3 cells with an integrated Gli reporter gene, 1′-O-methyl-averantin significantly suppressed Gli luciferase activity, demonstrating its ability to inhibit SHH signaling effectively .
Anti-Stemness Activity
This compound's impact on cancer stemness is noteworthy. The compound has been shown to reduce the expression of ALDH1 (a marker associated with stemness) at both mRNA and protein levels. This suggests that this compound may play a role in targeting cancer stem cells, which are often resistant to conventional therapies .
Case Study 1: Aflatoxin Biosynthesis
This compound was identified as an intermediate in the biosynthesis of aflatoxin B1. Radiotracer studies indicated that approximately 15.3% of labeled this compound was incorporated into aflatoxin B1 when studied in Aspergillus parasiticus. This finding underscores the importance of this compound in mycotoxin production and its potential implications for food safety .
Case Study 2: Anticancer Properties
In a separate study focusing on the anticancer properties of this compound derivatives, researchers observed that these compounds could inhibit cell proliferation in various cancer cell lines. The IC50 values were determined using assays that measured cell viability after treatment with different concentrations of this compound .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What analytical methods are recommended for detecting and quantifying Averantin in fungal cultures?
this compound can be reliably detected using high-performance liquid chromatography (HPLC) with UV-Vis detection, optimized for anthraquinone derivatives . Methodological considerations include:
- Sample preparation : Use methanol or DMSO for extraction, with sonication to enhance solubility .
- Validation : Compare retention times and spectral profiles against authenticated standards (purity >98%) .
- Quantification : Calibrate using a linear regression model (e.g., 5–100 µg/mL range) and validate with spike-recovery experiments .
Q. What is the established role of this compound in aflatoxin B1 biosynthesis?
this compound is a critical intermediate in the aflatoxin B1 pathway, acting downstream of norsolorinic acid and upstream of versicolorin B . Key evidence includes:
- Isotopic tracing : Radiolabeled acetate incorporation studies confirm its position in the polyketide-derived pathway .
- Gene knockout models : Disruption of aflD (a key oxidoreductase gene) blocks this compound production, halting aflatoxin synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed this compound biosynthetic pathways?
Contradictions often arise from species-specific enzyme activities or incomplete pathway characterization. Methodological approaches include:
- Comparative genomics : Identify conserved gene clusters in Aspergillus spp. versus Cercospora arachidicola .
- Enzyme assays : Purify candidate enzymes (e.g., cytochrome P450 monooxygenases) to test substrate specificity .
- Metabolomic profiling : Use LC-MS/MS to detect shunt metabolites under pathway inhibition (e.g., with SDH inhibitors like SDH-IN-1) .
Q. What experimental designs are optimal for studying this compound’s antifungal mechanisms?
To minimize confounding variables:
- Dose-response assays : Test MIC values (16–32 µg/mL) against Bacillus subtilis and Fusarium solani using broth microdilution, with Flutolanil as a positive control for SDH inhibition .
- Metabolic profiling : Compare fungal respiration rates (via oxygen consumption assays) in this compound-treated vs. untreated cultures .
- Statistical rigor : Apply ANOVA to assess significance and report confidence intervals (e.g., 95% CI) .
Q. How can researchers optimize protocols for isolating this compound from complex fungal matrices?
Key considerations:
- Extraction efficiency : Use sequential solvent partitioning (e.g., ethyl acetate for polar metabolites) followed by silica gel chromatography .
- Purity validation : Confirm via NMR (e.g., δ 1.3–1.7 ppm for hydroxylated hexyl side chains) and HRMS (m/z 372.4 [M+H]⁺) .
- Stability testing : Store isolated this compound at -80°C in anhydrous DMSO to prevent degradation .
Data Analysis & Interpretation
Q. How should discrepancies in reported MIC values for this compound be addressed?
Discrepancies may stem from strain variability or methodological differences. Mitigation strategies:
- Standardize protocols : Adopt CLSI guidelines for antifungal susceptibility testing .
- Reference strains : Use ATCC strains (e.g., Bacillus subtilis ATCC 6051) for cross-study comparability .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers .
Q. What computational tools can predict this compound’s interactions with fungal targets?
- Molecular docking : Use AutoDock Vina to model this compound’s binding to SDH or polyketide synthases .
- QSAR modeling : Correlate structural features (e.g., hydroxyl group positioning) with bioactivity using datasets from analogs like versicolorin A .
Methodological Best Practices
Q. How to ensure reproducibility in this compound biosynthesis studies?
- Detailed protocols : Document growth conditions (e.g., YES medium for Aspergillus), extraction steps, and instrument parameters (e.g., HPLC gradients) .
- Open data : Share raw chromatograms and NMR spectra in supplementary materials .
- Negative controls : Include aflatoxin-nonproducing strains to confirm pathway specificity .
Q. What statistical approaches validate this compound’s role in pathway modulation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
